molecular formula C7H8N2O2 B13616719 methyl (E)-3-(imidazol-2-yl)propenoate

methyl (E)-3-(imidazol-2-yl)propenoate

Cat. No.: B13616719
M. Wt: 152.15 g/mol
InChI Key: RAZUTRCEYZQRTK-NSCUHMNNSA-N
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Description

METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a methyl ester group and a propenoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE typically involves the reaction of imidazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole on the acrylate. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as imidazole oxides.

    Reduction: Reduced forms such as imidazole derivatives with added hydrogen atoms.

    Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2E)-3-(1H-IMIDAZOL-4-YL)PROP-2-ENOATE: Similar structure but with the imidazole ring substituted at a different position.

    ETHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+

InChI Key

RAZUTRCEYZQRTK-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=NC=CN1

Canonical SMILES

COC(=O)C=CC1=NC=CN1

Origin of Product

United States

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